molecular formula C15H12N2O2 B8616678 2-amino-4-quinolin-4-yloxyphenol

2-amino-4-quinolin-4-yloxyphenol

Cat. No.: B8616678
M. Wt: 252.27 g/mol
InChI Key: DGYFSGQCIUAOJI-UHFFFAOYSA-N
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Description

2-amino-4-quinolin-4-yloxyphenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-quinolin-4-yloxyphenol typically involves the reaction of 2-amino-4-hydroxyquinoline with appropriate reagents to introduce the quinolin-4-yloxy group. One common method involves the use of potassium hydroxide (KOH) in aqueous conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-quinolin-4-yloxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-4-yloxy derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-yloxyquinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-amino-4-quinolin-4-yloxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-quinolin-4-yloxyphenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    2-Aminoquinoline: Shares the amino group but lacks the quinolin-4-yloxy substitution.

    Quinolin-2-one: A structurally related compound with different functional groups.

Uniqueness

2-amino-4-quinolin-4-yloxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and quinolin-4-yloxy groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-4-quinolin-4-yloxyphenol

InChI

InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2

InChI Key

DGYFSGQCIUAOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Nitro-4-(quinolin-4-yloxy)-phenol (prepared as described in Example 40, 3.1 g, 11 mmol, 1.0 eq.) was suspended into MeOH (100 mL) and the atmosphere was replaced by argon. The catalyst, 10% Pd/C, was added and the argon was replaced by a H2 atmosphere. The mixture was stirred for 16 h at balloon pressure at RT until TLC showed reaction done. The Pd/C was filtered, the MeOH removed and the crude was purified by column chromatography (10-100% EtOAc/Hexane to 2% MeOH/EtOAc) to yield 2-amino-4-(quinolin-4-yloxy)-phenol.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Nitro-4-(quinolin-4-yloxy)-phenol (Step A, 200 mg) was dissolved in THF (50 mL) at 0° C. and AcOH (0.88 mL) was added followed by zinc dust (2.3 g). The mixture was stirred at RT for 1.5 h and filtered through a Celite® pad. The solvent was evaporated, the residue was dissolved in CH2Cl2 and washed with 1M NaOH. The organic phases were dried, filtered and evaporated to give the title compound as a brown solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

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